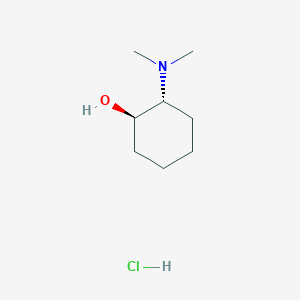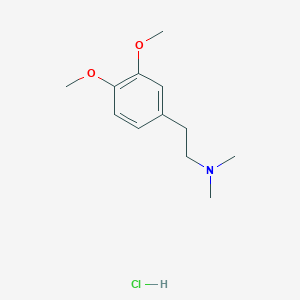
11-Phenoxyundecyltrichlorosilane
Übersicht
Beschreibung
11-Phenoxyundecyltrichlorosilane is an organochlorosilane compound with the chemical formula C17H27Cl3OSi. It is a member of the organosilane family, which are compounds containing silicon atoms bonded to organic groups. This compound is known for its reactivity and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenoxyundecyltrichlorosilane typically involves the reaction of phenoxyundecanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The general reaction scheme is as follows:
C6H5O(CH2)11OH+HSiCl3→C6H5O(CH2)11SiCl3+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
11-Phenoxyundecyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms siloxane bonds with other silanes or silanols.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Silanols or other silane compounds, often catalyzed by acids or bases.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with various organic groups.
Wissenschaftliche Forschungsanwendungen
11-Phenoxyundecyltrichlorosilane is used in various scientific research applications, including:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic or hydrophilic.
Polymer Synthesis: Acts as a precursor for the synthesis of siloxane polymers.
Biomedical Applications: Used in the development of biocompatible coatings and materials.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Wirkmechanismus
The mechanism of action of 11-Phenoxyundecyltrichlorosilane involves its reactivity with water and other nucleophiles. The compound readily hydrolyzes to form silanols, which can further condense to form siloxane bonds. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrichlorosilane
- Vinyltrichlorosilane
- Methyltrichlorosilane
Comparison
11-Phenoxyundecyltrichlorosilane is unique due to its long alkyl chain and phenoxy group, which impart specific properties such as increased hydrophobicity and reactivity. Compared to other trichlorosilanes, it offers distinct advantages in surface modification and polymer synthesis applications.
Conclusion
This compound is a versatile organochlorosilane compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it valuable for surface modification, polymer synthesis, and biomedical applications. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for leveraging its full potential in various fields.
Eigenschaften
IUPAC Name |
trichloro(11-phenoxyundecyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Cl3OSi/c18-22(19,20)16-12-7-5-3-1-2-4-6-11-15-21-17-13-9-8-10-14-17/h8-10,13-14H,1-7,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIADBXHAEOAIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698125 | |
| Record name | Trichloro(11-phenoxyundecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526204-46-6 | |
| Record name | Trichloro(11-phenoxyundecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate](/img/structure/B3179364.png)


![(2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B3179384.png)
![2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide](/img/structure/B3179391.png)









